molecular formula C21H29N3O3S B12574983 2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide CAS No. 606109-57-3

2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide

Cat. No.: B12574983
CAS No.: 606109-57-3
M. Wt: 403.5 g/mol
InChI Key: CCPQOFRNTCSBJX-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzo[b]thiophene derivative featuring a cyclobutylcarbonyl-cyclopentylglycyl substituent and a tetrahydrobenzo[b]thiophene core. Its design integrates a bicyclic sulfur-containing heterocycle with acylated amino side chains, which are hypothesized to enhance binding affinity and metabolic stability compared to simpler analogs. The cyclobutyl and cyclopentyl moieties likely contribute to steric and electronic modulation, influencing interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

606109-57-3

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[2-[cyclobutanecarbonyl(cyclopentyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H29N3O3S/c22-19(26)18-15-10-3-4-11-16(15)28-20(18)23-17(25)12-24(14-8-1-2-9-14)21(27)13-6-5-7-13/h13-14H,1-12H2,(H2,22,26)(H,23,25)

InChI Key

CCPQOFRNTCSBJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Cyclobutylcarbonyl Group: This step involves the acylation of the benzo[b]thiophene core using cyclobutylcarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclopentylglycyl Moiety: This is typically done through an amide coupling reaction using cyclopentylglycine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized to improve yield and reduce costs. This might involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification steps would be streamlined using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiophene positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and possible biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, possibly involving enzyme inhibition or receptor binding. The exact pathways and molecular interactions would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design. Below is a comparative analysis of key analogs, focusing on structural variations, synthesis, and biological activity (Table 1).

Table 1: Structural and Functional Comparison of Benzo[b]thiophene Derivatives

Compound Name / ID Substituents at Position 2/3 Synthesis Method Biological Activity / Key Findings
Target Compound 2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}; 3-carboxamide Not explicitly reported in evidence Hypothesized antibacterial/antimicrobial
Compound 23 2-[(3-Carboxy-1-oxopropyl)amino]; 3-carboxamide (N-(2-Chlorophenyl)) Reaction of 11i with succinic anhydride Moderate antibacterial activity
Compound 24 2-[(3-Carboxy-1-oxo-2-propen-1-yl)amino]; 3-carboxylate (Methyl ester) Reaction of 11f with maleic anhydride Improved solubility, reduced potency
Compound 25 2-[(3-Carboxy-1-oxobutyl)amino]; 3-carboxylate (Methyl ester) Reaction of 11f with glutaric anhydride Enhanced metabolic stability
Compound 26 2-[(3-Carbamoyl-1-oxopropyl)amino]; 3-carboxylate (Methyl ester) Not explicitly detailed Pending biological evaluation

Key Observations :

Ester derivatives (e.g., Compounds 24–26) exhibit improved solubility but reduced potency, suggesting that free carboxylic acids or amides are critical for target engagement.

Role of Acylated Side Chains :

  • The cyclopentylglycyl-cyclobutylcarbonyl moiety in the target compound introduces conformational rigidity, which may enhance selectivity compared to the more flexible succinic/maleic anhydride-derived side chains in Compounds 23–23.

Synthetic Accessibility :

  • Compounds 23–25 were synthesized via anhydride-mediated acylation under mild conditions (dry CH₂Cl₂), followed by HPLC or recrystallization . The target compound’s synthesis would likely require similar strategies but with cyclobutylcarbonyl and cyclopentylglycyl reagents.

Spectroscopic Characterization :

  • All analogs in were validated via IR (C=O, NH stretches), NMR (chemical shifts for tetrahydrobenzo[b]thiophene protons), and HRMS . The target compound would require analogous characterization to confirm regiochemistry and purity.

Biological Activity

The compound 2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide is a novel derivative of benzo[b]thiophene that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on various studies and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Benzo[b]thiophene
  • Functional Groups :
    • Amide linkage from the benzo[b]thiophene to a cyclobutylcarbonyl-cyclopentylglycyl moiety.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene exhibit varying degrees of antimicrobial activity. For instance, simpler halogenated benzo[b]thiophenes have demonstrated notable activity against Gram-positive bacteria and fungi such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 128 µg/mL to 512 µg/mL depending on the substituents present on the thiophene ring .

CompoundMIC against S. aureusMIC against C. albicans
Compound 19256 µg/mL128 µg/mL
Compound 2516 µg/mLNot tested
Compound 28>512 µg/mL>512 µg/mL

This suggests that the presence of specific functional groups can significantly enhance or diminish antimicrobial efficacy.

Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Compounds similar in structure have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases. The mechanism often involves modulation of signaling pathways related to nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinases (MAPK) .

Anticancer Activity

Preliminary studies suggest that benzo[b]thiophene derivatives can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspase pathways and modulation of Bcl-2 family proteins. For example, derivatives have been observed to inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50 values indicating significant potency .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated a series of benzo[b]thiophene derivatives for their antimicrobial properties. The results indicated that compounds with hydroxymethyl substituents exhibited enhanced activity against Gram-positive bacteria compared to those without such groups. This aligns with findings that suggest hydroxymethyl groups play a critical role in enhancing antimicrobial properties .
  • Evaluation of Anti-inflammatory Effects :
    In another study, a structurally related compound was tested for its ability to inhibit TNF-alpha secretion in macrophages. Results showed a significant reduction in TNF-alpha levels at concentrations as low as 10 µM, suggesting potential for therapeutic use in inflammatory conditions .

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